![molecular formula C28H29N3O3 B2456751 4-{1-[2-(2,4-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(2-methoxyphenyl)pyrrolidin-2-one CAS No. 912897-59-7](/img/structure/B2456751.png)

4-{1-[2-(2,4-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(2-methoxyphenyl)pyrrolidin-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

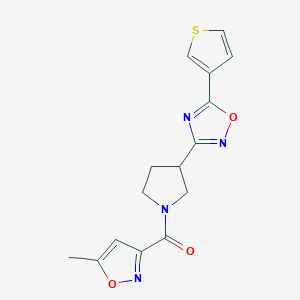

The compound appears to contain several functional groups and structural motifs common in medicinal chemistry . These include a benzimidazole ring, a pyrrolidin-2-one ring, and methoxyphenyl groups. Benzimidazoles are heterocyclic aromatic organic compounds that are important in a variety of biological contexts . Pyrrolidin-2-one is a five-membered lactam that serves as a core structure in many biologically active compounds .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the benzimidazole and pyrrolidin-2-one rings, along with the methoxyphenyl and dimethylphenoxyethyl groups. The exact three-dimensional structure would depend on the specific stereochemistry at the various chiral centers in the molecule .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the benzimidazole and pyrrolidin-2-one rings, as well as the ether and ester functional groups. The benzimidazole could potentially undergo electrophilic substitution reactions, while the lactam could participate in various ring-opening reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the aromatic rings and polar functional groups would likely result in a compound with moderate to high lipophilicity. The compound could potentially form hydrogen bonds with water and other polar solvents, influencing its solubility .Applications De Recherche Scientifique

Chemical Synthesis and Structural Analysis

- The synthesis of benzimidazole derivatives with varying substituents, including methoxy and dimethylamino groups, has been explored to understand their chemical properties. For instance, the synthesis of 1-(2-dialkylaminoethyl)-5 (and 6)-methoxy-2-methyl (and H)-benzimidazoles showcased a range of dialkylamino groups, though these compounds showed no significant biological activity (Burch & Herbst, 1966).

- Studies on the molecular structures of N-aryl-substituted 3-hydroxypyridin-4-ones, including compounds with methoxyphenyl groups, reveal details about their hydrogen-bonded dimeric pairs and structural conformations (Burgess et al., 1998).

Potential Applications in Material Science

- Research into polyimides derived from pyridine and benzimidazole units, such as those synthesized from 2,6-bis(4-aminophenoxy-4′-benzoyl)pyridine, has shown exceptional thermal and thermooxidative stability, suggesting applications in high-performance materials (Zhang et al., 2005). Similarly, polyimides derived from pyridine-bridged aromatic dianhydride and various diamines have been synthesized, offering good solubility, thermal stability, and mechanical properties, indicating their potential in advanced material applications (Wang et al., 2006).

Photophysical Properties

- The photophysical behavior of hemicyanine dyes, which share structural features like the pyridinium unit with the compound of interest, has been studied in various solvents, revealing insights into photoisomerization and twisted intramolecular charge transfer processes (Seth et al., 2009).

Catalytic Applications

- The synthesis and characterization of Ru(II) complexes bearing N-heterocyclic carbenes, which include benzimidazole substituted precursors, demonstrate their excellent activity in the alkylation of cyclic amines with alcohols, suggesting potential catalytic applications (Ulu et al., 2017).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

4-[1-[2-(2,4-dimethylphenoxy)ethyl]benzimidazol-2-yl]-1-(2-methoxyphenyl)pyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H29N3O3/c1-19-12-13-25(20(2)16-19)34-15-14-30-23-9-5-4-8-22(23)29-28(30)21-17-27(32)31(18-21)24-10-6-7-11-26(24)33-3/h4-13,16,21H,14-15,17-18H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBRAZMKXRWIFIP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OCCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC=CC=C5OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H29N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(phenylsulfonyl)-N'-[(2-thienylcarbonyl)oxy]ethanimidamide](/img/structure/B2456669.png)

![2H,3H,4H-pyrido[4,3-b][1,4]thiazine](/img/structure/B2456670.png)

![2-Bromo-6-chlorobenzo[b]thiophene](/img/structure/B2456671.png)

![1-(3-Chloro-2-thienyl)-2-{[5-(4-pentylcyclohexyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-ethanone](/img/structure/B2456676.png)

![[2-[(3-Methoxyphenyl)methylamino]-2-oxoethyl] 2-fluorobenzoate](/img/structure/B2456677.png)

![N-benzyl-N-ethyl-6-methyl-4-(1-pyrrolidinyl)pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2456679.png)

![2-[3-[2-(1H-indol-3-yl)ethyl]-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2456683.png)

![1-(2-Tert-butylphenoxy)-3-[4-(2-fluorophenyl)piperazin-1-yl]propan-2-ol dihydrochloride](/img/structure/B2456685.png)

![4-{2,6-Diethenylpyrrolo[2,1-f][1,2,4]triazin-4-yl}morpholine](/img/structure/B2456686.png)

![N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]furan-2-carboxamide](/img/structure/B2456687.png)

![N-(7-oxo-6,7-dihydro-5H-indeno[5,6-d][1,3]dioxol-5-yl)-2-thiophenecarboxamide](/img/structure/B2456691.png)